molecular formula C23H45Br B14327465 23-Bromotricos-1-ene CAS No. 106110-88-7

23-Bromotricos-1-ene

Cat. No.: B14327465
CAS No.: 106110-88-7
M. Wt: 401.5 g/mol
InChI Key: WCZLKXMEANDEKX-UHFFFAOYSA-N
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Description

23-Bromotricos-1-ene is a chemical compound with the molecular formula C23H45Br It is an alkene with a bromine atom attached to the 23rd carbon in the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Bromotricos-1-ene typically involves the bromination of tricosene. One common method is the addition of bromine (Br2) to tricosene in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the 23rd carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

23-Bromotricos-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

    Addition Reactions: The double bond in the alkene can participate in addition reactions with electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Addition: Hydrogen bromide (HBr) can be added across the double bond under acidic conditions.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for oxidation.

Major Products Formed

    Substitution: 23-Iodotricos-1-ene

    Addition: 23,24-Dibromotricosane

    Oxidation: 23-Bromotricosan-1-ol

Scientific Research Applications

23-Bromotricos-1-ene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving membrane lipids and their interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 23-Bromotricos-1-ene involves its interaction with molecular targets through its bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, making the compound useful in different research applications.

Comparison with Similar Compounds

Similar Compounds

  • 23-Iodotricos-1-ene
  • 23-Chlorotricos-1-ene
  • 23-Fluorotricos-1-ene

Comparison

23-Bromotricos-1-ene is unique due to the presence of the bromine atom, which imparts different reactivity compared to its halogenated analogs. Bromine is less reactive than chlorine but more reactive than iodine, making this compound a versatile compound for various chemical transformations.

Properties

CAS No.

106110-88-7

Molecular Formula

C23H45Br

Molecular Weight

401.5 g/mol

IUPAC Name

23-bromotricos-1-ene

InChI

InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2H,1,3-23H2

InChI Key

WCZLKXMEANDEKX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

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